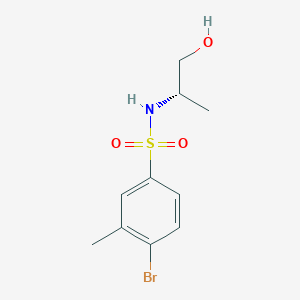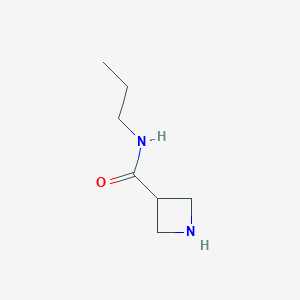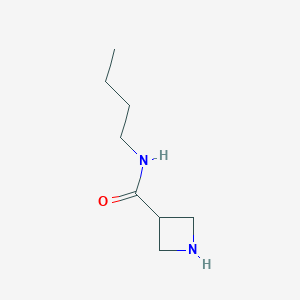![molecular formula C11H20F3NO B7942013 (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxyethyl group and a trifluoromethyl-substituted cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, 4-(trifluoromethyl)cyclohexanone, is subjected to a reductive amination reaction with (2-methoxyethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexyl ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced cyclohexyl derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as hydrophobicity or fluorine-containing polymers.
Organic Synthesis:
作用机制
The mechanism of action of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyethyl group can influence its solubility and bioavailability.
相似化合物的比较
(2-Methoxyethyl)({[4-(trifluoromethyl)phenyl]methyl})amine: This compound features a phenyl ring instead of a cyclohexyl ring, which can affect its chemical reactivity and biological activity.
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclopentyl]methyl})amine: The cyclopentyl ring introduces different steric and electronic effects compared to the cyclohexyl ring.
Uniqueness: (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the combination of a cyclohexyl ring with a trifluoromethyl group, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research applications.
属性
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO/c1-16-7-6-15-8-9-2-4-10(5-3-9)11(12,13)14/h9-10,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVEVWEKXELCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7941981.png)







